molecular formula C10H11BrO2 B2547890 Methyl 5-(bromomethyl)-2-methylbenzoate CAS No. 501362-17-0

Methyl 5-(bromomethyl)-2-methylbenzoate

Cat. No.: B2547890
CAS No.: 501362-17-0
M. Wt: 243.1
InChI Key: INXNZLBVXYDPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Aromatic Ester Chemistry

Aromatic esters are a crucial class of compounds with widespread applications in pharmaceuticals, fragrances, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com They are commonly synthesized through methods like Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com Methyl 5-(bromomethyl)-2-methylbenzoate fits within this class as a derivative of benzoic acid. Its significance lies in its dual functionality. While the methyl ester group can undergo reactions such as hydrolysis or reduction, the bromomethyl group offers a site for nucleophilic substitution, allowing for the introduction of a wide array of other functional groups. numberanalytics.comsmolecule.com This positions the compound as a key intermediate rather than an end-product, valued for its ability to link different molecular fragments.

Role of Benzylic Halide Functionality in Organic Synthesis

The bromomethyl group attached to the benzene (B151609) ring is a benzylic halide. This structural feature is of paramount importance in organic synthesis due to its enhanced reactivity. libretexts.org The carbon atom bonded to the bromine is at the "benzylic position," and its proximity to the aromatic ring allows for the stabilization of reaction intermediates, such as carbocations or radicals, through resonance. libretexts.orgshaalaa.com

This stabilization lowers the activation energy for nucleophilic substitution reactions, making benzylic halides significantly more reactive than simple alkyl halides. libretexts.orgquora.com They can readily participate in both SN1 and SN2 type reactions. ucalgary.cayoutube.com

SN1 Reactions: Primary benzylic halides can undergo SN1 reactions because the resulting primary benzylic carbocation is stabilized by the delocalization of the positive charge into the benzene ring. shaalaa.com

SN2 Reactions: As a primary halide, this compound is also well-suited for SN2 reactions, where a nucleophile attacks the carbon atom, displacing the bromide ion in a single concerted step. ucalgary.ca

This high reactivity allows the bromine atom to be easily replaced by a variety of nucleophiles, including amines, hydroxides, and thiols, thereby serving as a gateway to a diverse range of derivatives. smolecule.com

Overview of Current Research Landscape and Gaps

The current research landscape indicates that this compound is primarily utilized as a versatile building block or intermediate in the synthesis of more complex molecules. Analogous compounds, such as Methyl 5-(bromomethyl)-2-methoxybenzoate, are employed in pharmaceutical research, material science, and chemical biology. smolecule.com The reactivity of the benzylic bromide allows for its use in constructing larger molecules, for example, through carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, which is a vital tool in drug development. smolecule.com

However, a notable gap exists in the scientific literature specifically dedicated to this compound itself. While its synthetic utility can be inferred from the well-established chemistry of benzylic halides and aromatic esters, there is a lack of published studies exploring its specific applications or the properties of its unique derivatives. Further research could focus on synthesizing novel compounds from this starting material and evaluating their potential biological activities or material properties, thus filling the current void in the literature.

Summary of Potential Reactions
Functional GroupReaction TypePotential Products
Benzylic BromideNucleophilic Substitution (SN1/SN2)Alcohols, ethers, amines, thiols, nitriles
Methyl EsterHydrolysisCarboxylic acid
Methyl EsterReductionPrimary alcohol
Methyl EsterTransesterificationDifferent esters

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(bromomethyl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXNZLBVXYDPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Bromomethyl 2 Methylbenzoate and Analogous Benzylic Bromides

Radical Halogenation Strategies

Radical halogenation offers a powerful tool for the introduction of a bromine atom onto a carbon adjacent to an aromatic ring. This selectivity arises from the inherent stability of the benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com This stability makes the benzylic C-H bonds weaker and more susceptible to abstraction by a halogen radical compared to other alkyl C-H bonds. masterorganicchemistry.com

N-Bromosuccinimide (NBS) Mediated Benzylic Bromination

N-Bromosuccinimide (NBS) is the most common and effective reagent for benzylic bromination. chadsprep.comwikipedia.org Its primary advantage is the ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for favoring the desired radical substitution pathway over competing ionic reactions, such as addition to the aromatic ring. masterorganicchemistry.comchadsprep.com

The benzylic bromination using NBS is widely known as the Wohl-Ziegler reaction. wikipedia.orgfiveable.mechem-station.com The currently accepted mechanism, first proposed by Goldfinger, involves a free-radical chain reaction. wikipedia.orgscientificupdate.com It is important to note that an earlier mechanism proposed by Bloomfield, which suggested the succinimidyl radical as the chain-carrying species, has been shown to be incorrect. masterorganicchemistry.comscientificupdate.com The key steps of the Goldfinger mechanism are as follows:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, or by the application of heat or UV light, which generates a small number of bromine radicals (Br•) from the trace amounts of Br₂ present in NBS. masterorganicchemistry.comucalgary.ca

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of the starting material (e.g., methyl 2,5-dimethylbenzoate) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). masterorganicchemistry.comorganic-chemistry.org

The HBr produced then reacts with NBS to generate a molecule of Br₂. libretexts.orglibretexts.org

The benzylic radical then reacts with a molecule of Br₂ to yield the desired benzylic bromide product and another bromine radical, which continues the chain reaction. masterorganicchemistry.comucalgary.ca

Termination: The chain reaction is terminated by the combination of any two radical species. ucalgary.ca

The crucial role of NBS is to maintain a very low concentration of Br₂ and HBr, which suppresses the ionic addition of bromine to the aromatic ring. organic-chemistry.org

The initiation of the radical chain reaction is a critical step and can be achieved through various means. Common radical initiators include peroxides, such as benzoyl peroxide, and azo compounds, like azobisisobutyronitrile (AIBN). wikipedia.orgnumberanalytics.comcommonorganicchemistry.com These molecules readily undergo homolytic cleavage upon heating to produce radicals that can start the chain reaction.

Alternatively, photochemical initiation using UV or visible light can be employed. fiveable.meacs.org Light provides the energy necessary to homolytically cleave the Br-Br bond, generating the initial bromine radicals. libretexts.orglibretexts.org Photochemical activation is often considered a greener and safer alternative to chemical initiators. acs.org In some cases, the reaction can also be initiated thermally, without the need for light or additional initiators. google.com

The choice of solvent can significantly impact the efficiency and selectivity of benzylic bromination. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler reactions due to its inertness under radical conditions. wikipedia.orgchem-station.comorganic-chemistry.org However, due to its toxicity and ozone-depleting properties, its use has been largely phased out. masterorganicchemistry.comwikipedia.org

In the pursuit of greener and safer chemical processes, several alternative solvents have been investigated. Trifluorotoluene has been proposed as a suitable replacement for CCl₄. wikipedia.org Acetonitrile has also been used effectively and is considered a more environmentally friendly option. organic-chemistry.orgacs.orgresearchgate.net Other solvents like dichloromethane (B109758) and benzene (B151609) have also been found to be effective. researchgate.net Research has also explored the use of methyl acetate (B1210297) as a more benign solvent, which in some cases, eliminates the need for a radical initiator. researchgate.net

Interactive Table: Solvent Effects in Benzylic Bromination
SolventPropertiesGreen Chemistry Considerations
Carbon Tetrachloride (CCl₄) Traditional solvent, inert. wikipedia.orgToxic, ozone-depleting, largely phased out. masterorganicchemistry.comwikipedia.org
Trifluorotoluene Proposed alternative to CCl₄. wikipedia.orgConsidered a greener alternative.
Acetonitrile Effective solvent. organic-chemistry.orgMore environmentally friendly than chlorinated solvents. acs.orgresearchgate.net
Dichloromethane Effective solvent. researchgate.netEnvironmental and health concerns. researchgate.net
Methyl Acetate Environmentally benign. researchgate.netCan sometimes be used without a radical initiator. researchgate.net

Regioselectivity Control in Benzylic Bromination

A significant challenge in the bromination of substituted toluenes is controlling regioselectivity, particularly avoiding over-bromination to form benzal bromides (dibrominated products). scientificupdate.com The relative rates of mono- and di-bromination often favor the formation of the dibrominated product once a significant amount of the monobrominated product has formed. scientificupdate.com

Several strategies can be employed to enhance the selectivity for the desired monobrominated product:

Careful control of stoichiometry: Using a stoichiometric amount of NBS is crucial. researchgate.net

Reaction conditions: Optimizing temperature and reaction time can help minimize the formation of di- and tri-brominated byproducts. scientificupdate.com

Continuous flow chemistry: Continuous photochemical bromination has been shown to offer better control over reaction conditions and can improve selectivity. scientificupdate.com

In cases where polybromination is unavoidable, a subsequent reductive debromination step can be employed to selectively yield the monobrominated compound. manac-inc.co.jp

Alternative Radical Brominating Agents

While NBS is the most prevalent reagent for benzylic bromination, other N-bromo compounds and brominating agents have been explored.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been used as an alternative to NBS. scientificupdate.com In some cases, it can offer improved selectivity and may prevent competing aromatic bromination. scientificupdate.com It is also considered more environmentally benign than some traditional reagents. researchgate.net

N-Bromoacetamide: This was the original reagent used by Wohl in the discovery of this type of reaction. masterorganicchemistry.comthermofisher.com

Bromotrichloromethane (BrCCl₃): This can be used as a bromine source in photochemical flow chemistry processes. scientificupdate.com

In situ generation of Bromine: Methods have been developed to generate bromine in situ from sources like sodium bromide (NaBr) and an oxidant like hydrogen peroxide (H₂O₂), often under photochemical conditions. rsc.org This approach offers a high atomic yield for bromine. rsc.org

Interactive Table: Comparison of Radical Brominating Agents
ReagentAbbreviationKey Features
N-Bromosuccinimide NBSMost common, provides a low concentration of Br₂. chadsprep.comwikipedia.org
1,3-Dibromo-5,5-dimethylhydantoin DBDMHAlternative to NBS, can offer improved selectivity. scientificupdate.com
N-Bromoacetamide Original reagent used by Wohl. masterorganicchemistry.comthermofisher.com
Bromotrichloromethane BrCCl₃Used in photochemical flow chemistry. scientificupdate.com
Sodium Bromide / Hydrogen Peroxide NaBr / H₂O₂In situ generation of Br₂, high atomic yield. rsc.org

Anionic Bromination Approaches for Related Compounds

While free-radical bromination at the benzylic position is the most common strategy, other pathways can be employed for specific isomers. masterorganicchemistry.comlibretexts.org One such approach is anionic bromination. For instance, the synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate can be achieved through the anionic bromination of methyl benzoate (B1203000). biosynth.com This method differs significantly from the free-radical pathway, which targets the alkyl side chain. In this context, "anionic bromination" likely refers to electrophilic aromatic substitution on a substrate that has been activated by the formation of an anion, or a related mechanism, leading to the introduction of a bromine atom onto the aromatic ring itself, followed by subsequent modification to yield the final product.

Multi-Step Synthesis Pathways Involving Bromomethyl Intermediates

Bromomethylbenzoates are highly valuable as intermediates in multi-step synthesis due to the reactivity of the benzylic bromide. ontosight.ailibretexts.org The bromine atom is a good leaving group, making these compounds excellent substrates for nucleophilic substitution reactions, particularly SN2 reactions. gla.ac.ukpearson.com This reactivity allows for the introduction of a wide array of functional groups by using various carbon, oxygen, or nitrogen-based nucleophiles. gla.ac.uk

For example, these intermediates can be used for:

Chain Elongation: Reaction with nucleophiles like acetylides can extend the carbon skeleton. youtube.com

Functional Group Interconversion: The bromide can be displaced to form alcohols, ethers, amines, and other functional groups, which can then be carried forward in a synthetic sequence. youtube.com

These multi-step pathways leverage the bromomethyl intermediate to build molecular complexity, moving from simple, readily available starting materials to complex target molecules. youtube.com

Synthesis of Structural Isomers and Related Bromomethylbenzoates

The synthesis of specific isomers of bromomethylbenzoates often requires careful selection of starting materials and reaction conditions to control regioselectivity. The most prevalent method is the free-radical bromination of a methyl group on the benzene ring. libretexts.org

Methyl 4-(bromomethyl)benzoate (B8499459) is a widely used intermediate. chemicalbook.com Its synthesis is typically achieved through the free-radical bromination of methyl 4-methylbenzoate. guidechem.com This reaction, often referred to as a Wohl-Ziegler reaction, uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux in a nonpolar solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.comguidechem.com

Table 1: Synthesis of Methyl 4-(bromomethyl)benzoate

Starting MaterialReagentsInitiatorSolventConditions
Methyl 4-methylbenzoateN-bromosuccinimide (NBS)AIBNCCl₄Reflux, 7 hours

Methyl 5-bromo-2-(bromomethyl)benzoate is a dibrominated compound where one bromine atom is on the aromatic ring and the other is on the benzylic methyl group. biosynth.com As mentioned previously, its preparation can involve anionic bromination of methyl benzoate. biosynth.com This highlights a synthetic route that differs from the direct benzylic bromination of a pre-brominated ring.

Table 2: Properties of Methyl 5-bromo-2-(bromomethyl)benzoate

PropertyValue
CAS Number79670-17-0
Molecular FormulaC₉H₈Br₂O₂
Molecular Weight307.98 g/mol

The synthesis of Methyl 2-bromo-5-(bromomethyl)benzoate logically proceeds in a two-stage process. The first stage involves the regioselective bromination of the aromatic ring of a suitable precursor, such as m-toluic acid, followed by esterification to yield methyl 2-bromo-5-methylbenzoate. The second stage is a standard benzylic bromination of the remaining methyl group using NBS and a radical initiator. chemicalbook.com This sequential approach ensures the correct placement of both bromine atoms.

Table 3: Proposed Synthesis of Methyl 2-bromo-5-(bromomethyl)benzoate

StepReaction TypeTypical Reagents
1Electrophilic Aromatic Bromination & EsterificationBr₂/FeBr₃, then CH₃OH/H⁺
2Free-Radical Benzylic BrominationNBS, AIBN/BPO

The synthesis of Methyl 3-(bromomethyl)-5-methylbenzoate starts with methyl 3,5-dimethylbenzoate. A selective mono-bromination of one of the two chemically equivalent methyl groups is required. This is achieved by using one equivalent of N-bromosuccinimide (NBS) with a radical initiator in a solvent like carbon tetrachloride. chemicalbook.comechemi.com Controlling the stoichiometry of NBS is crucial to minimize the formation of the di-brominated side product, methyl 3,5-bis(bromomethyl)benzoate. scientificupdate.com

Table 4: Synthesis of Methyl 3-(bromomethyl)benzoate (Analogous Procedure)

Starting MaterialReagentsInitiatorSolventConditionsYield
Methyl m-methylbenzoateN-bromosuccinimide (NBS)AIBNCCl₄Heat to 70°C95%

This procedure for a related mono-brominated compound illustrates the general methodology applicable to the synthesis of Methyl 3-(bromomethyl)-5-methylbenzoate from methyl 3,5-dimethylbenzoate. chemicalbook.com

Ethyl 4-bromo-3-(bromomethyl)benzoate

The synthesis of Ethyl 4-bromo-3-(bromomethyl)benzoate is accomplished via a selective benzylic bromination of its precursor, ethyl 4-bromo-3-methylbenzoate. This reaction is a classic example of the Wohl-Ziegler bromination. wikipedia.org The process utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), to facilitate the reaction. koreascience.kr

The reaction is typically carried out in an inert, non-polar solvent, with carbon tetrachloride (CCl₄) being the traditional choice. wikipedia.org However, due to its toxicity, alternative solvents like (trifluoromethyl)benzene or 1,2-dichlorobenzene (B45396) have been explored. koreascience.krresearchgate.net The mixture is heated to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide (B58015), which floats as the reaction completes. wikipedia.org Upon completion, the succinimide byproduct is filtered off, and the desired product is isolated from the filtrate after a standard work-up procedure, which may involve washing and solvent evaporation, followed by purification techniques like recrystallization.

The general reaction scheme is as follows: Starting Material: Ethyl 4-bromo-3-methylbenzoate Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide) Solvent: Carbon Tetrachloride (or alternative) Conditions: Reflux

Table 1: Synthetic Parameters for the Preparation of Ethyl 4-bromo-3-(bromomethyl)benzoate

Parameter Details
Starting Material Ethyl 4-bromo-3-methylbenzoate
Primary Reagent N-Bromosuccinimide (NBS)
Initiator 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
Solvent Carbon Tetrachloride (CCl₄) or 1,2-Dichlorobenzene
Temperature Reflux

| Reaction Type | Wohl-Ziegler Bromination (Free-Radical Substitution) |

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester

The synthesis of Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate follows the same fundamental principles of benzylic bromination as described previously. The logical precursor for this transformation is Methyl 5-bromo-4-fluoro-2-methylbenzoate. The presence of the fluorine and bromine substituents on the aromatic ring adds electronic complexity, but the Wohl-Ziegler reaction is generally tolerant of such functional groups.

The established procedure involves treating the methyl-substituted benzoate with N-bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide) in a suitable anhydrous solvent. missouri.edu The reaction requires heating, typically to the boiling point of the chosen solvent, to ensure efficient generation of bromine radicals and propagation of the chain reaction. wikipedia.org The choice of solvent is critical, with halogenated solvents being common. koreascience.kr For instance, a process for a structurally related compound, methyl 3-methoxy-4-methylbenzoate, successfully employed chlorobenzene (B131634) or ethyl acetate as solvents with UV light initiation at 0 to 5°C, yielding the brominated product in high purity (90-95%). google.com This suggests that photochemical initiation can be an alternative to thermal initiators.

After the reaction period, the solid succinimide byproduct is removed by filtration. The filtrate containing the product is then typically washed with an aqueous solution to remove any remaining impurities before being dried and concentrated under reduced pressure. Final purification is generally achieved by recrystallization from an appropriate solvent system. google.com

Table 2: General Synthetic Parameters for the Preparation of Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate

Parameter Details
Starting Material Methyl 5-bromo-4-fluoro-2-methylbenzoate
Primary Reagent N-Bromosuccinimide (NBS)
Initiator 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide / UV light
Solvent Chlorobenzene, Carbon Tetrachloride (CCl₄)
Temperature Reflux or lower temperatures with photochemical initiation

| Reaction Type | Wohl-Ziegler Bromination (Free-Radical Substitution) |

Advanced Chemical Transformations and Synthetic Utility

Nucleophilic Substitution Reactions of the Benzylic Bromide

The benzylic bromide moiety in methyl 5-(bromomethyl)-2-methylbenzoate is the primary site for nucleophilic substitution reactions. The reactivity of this group is enhanced by the adjacent benzene (B151609) ring, which can stabilize both the transition state and any potential carbocation intermediate.

S_N1 and S_N2 Pathways in Benzylic Systems

Benzylic halides, such as this compound, are capable of undergoing nucleophilic substitution through both S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution) pathways. The operative mechanism is largely dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the substitution pattern of the benzylic carbon.

The primary nature of the benzylic carbon in this compound generally favors the S_N2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is a single step where the carbon-nucleophile bond is forming concurrently with the cleavage of the carbon-bromine bond.

However, under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, the S_N1 pathway can become competitive. The stability of the resulting benzylic carbocation is a key factor. The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring through resonance, significantly stabilizing the intermediate and lowering the activation energy for its formation. This resonance stabilization makes the S_N1 pathway more accessible for benzylic systems compared to simple primary alkyl halides.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

The electrophilic nature of the benzylic carbon in this compound makes it an excellent substrate for forming bonds with various heteroatom nucleophiles.

Carbon-Nitrogen (C-N) Bond Formation:

Reactions with nitrogen-based nucleophiles are common. For instance, treatment with amines, amides, or heterocycles like triazoles can lead to the formation of new C-N bonds. A notable example is the reaction of a similar compound, methyl 2-(bromomethyl)-3-nitrobenzoate, with 3-aminopiperidine-2,6-dione to form a key intermediate in the synthesis of lenalidomide. Similarly, methyl 3,5-bis(bromomethyl)benzoate reacts with 1H-1,2,4-triazole in the presence of a base to yield methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate. These reactions typically proceed via an S_N2 mechanism.

NucleophileProductReaction Type
Amine (R-NH2)R-NH-CH2-Ar-COOCH3C-N Bond Formation
Azide (N3-)N3-CH2-Ar-COOCH3C-N Bond Formation
Phthalimide (B116566)Phthalimido-CH2-Ar-COOCH3C-N Bond Formation

Carbon-Oxygen (C-O) Bond Formation:

The synthesis of ethers and esters from this compound can be achieved through reactions with oxygen nucleophiles. Alkoxides or phenoxides react to form ethers, while carboxylate salts can be used to generate esters. These Williamson ether synthesis-type reactions are fundamental in organic synthesis.

NucleophileProductReaction Type
Hydroxide (OH-)HO-CH2-Ar-COOCH3C-O Bond Formation
Alkoxide (RO-)RO-CH2-Ar-COOCH3C-O Bond Formation
Carboxylate (RCOO-)RCOO-CH2-Ar-COOCH3C-O Bond Formation

Carbon-Sulfur (C-S) Bond Formation:

Thiolates and other sulfur-containing nucleophiles readily displace the benzylic bromide to form thioethers. These reactions are generally efficient and proceed under mild conditions, providing access to a variety of sulfur-containing molecules.

NucleophileProductReaction Type
Hydrosulfide (SH-)HS-CH2-Ar-COOCH3C-S Bond Formation
Thiolate (RS-)RS-CH2-Ar-COOCH3C-S Bond Formation
Thiocyanate (SCN-)NCS-CH2-Ar-COOCH3C-S Bond Formation

Formation of Carbon-Carbon Bonds

The benzylic bromide can also be displaced by carbon nucleophiles to forge new carbon-carbon bonds. This is a powerful tool for extending the carbon framework of the molecule. Common carbon nucleophiles include cyanide ions, enolates derived from active methylene (B1212753) compounds, and organometallic reagents. For example, the reaction with sodium cyanide would introduce a nitrile group, which can be further elaborated into other functional groups such as carboxylic acids or amines. Alkylation of active methylene compounds, such as diethyl malonate, in the presence of a base, would lead to the formation of a new C-C bond at the benzylic position.

NucleophileProductReaction Type
Cyanide (CN-)NC-CH2-Ar-COOCH3C-C Bond Formation
Enolates(R)2C-CH2-Ar-COOCH3C-C Bond Formation
Organocuprates (R2CuLi)R-CH2-Ar-COOCH3C-C Bond Formation

Cross-Coupling Reactions Leveraging Benzylic Bromine

In addition to its role in nucleophilic substitution, the benzylic bromine of this compound can participate in transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. While aryl halides are the most common substrates, benzylic halides can also participate in these reactions. The general mechanism involves the oxidative addition of the benzylic bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

For this compound, a Suzuki-Miyaura coupling would involve the reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This would result in the formation of a diarylmethane or an allylbenzene derivative, respectively. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity in these couplings.

Coupling PartnerCatalyst SystemProduct Type
Arylboronic AcidPd(0) catalyst, BaseDiaryl Methane
Vinylboronic AcidPd(0) catalyst, BaseAllyl Benzene
Alkylboronic AcidPd(0) catalyst, BaseAlkylated Arene

Design of Bifunctional Reagents for Sequential Functionalization

The presence of two distinct reactive sites in this compound—the benzylic bromide and the aryl bromide that can be formed via functional group manipulation or exist in a related isomer—opens up possibilities for its use as a bifunctional reagent in sequential functionalization strategies. The differential reactivity of these two sites allows for selective and stepwise introduction of different molecular fragments.

For example, one could envision a scenario where the more reactive benzylic bromide is first subjected to a nucleophilic substitution reaction. The resulting product, now bearing a new functional group at the benzylic position, could then undergo a palladium-catalyzed cross-coupling reaction at the less reactive aryl bromide position. This sequential approach allows for the controlled and predictable construction of complex molecular architectures. This strategy is particularly valuable in the synthesis of pharmaceutical intermediates and functional materials where precise control over the molecular structure is paramount.

An alternative sequential functionalization could involve an initial Suzuki-Miyaura cross-coupling at the aryl bromide position, followed by a subsequent nucleophilic substitution at the benzylic bromide. The order of these reactions can be tailored based on the desired final product and the compatibility of the functional groups involved. This bifunctional nature significantly enhances the synthetic value of this compound and its derivatives.

Benzylic Oxidation Reactions

The bromomethyl group (-CH₂Br) is an activated benzylic position, making it susceptible to various oxidation reactions. The ability to selectively convert this group into either a carbonyl (aldehyde) or a carboxyl (carboxylic acid) derivative highlights its synthetic importance.

Selective Oxidation to Carbonyl or Carboxyl Derivatives

The selective oxidation of the benzylic bromide can be achieved using a range of modern oxidizing agents. The choice of reagent and reaction conditions dictates the final oxidation state of the carbon atom.

Oxidation to Aldehydes: Conversion of the bromomethyl group to a formyl group (-CHO) to yield Methyl 5-formyl-2-methylbenzoate requires mild and selective oxidizing agents. Reagents such as N-oxides or dimethyl sulfoxide (DMSO) under specific conditions (e.g., Kornblum oxidation) are often employed for such transformations. These methods are designed to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: More potent oxidizing agents can convert the bromomethyl group directly into a carboxylic acid moiety (-COOH), resulting in Methyl 5-carboxy-2-methylbenzoate . Common reagents for this transformation include potassium permanganate (KMnO₄) or chromic acid derivatives. Furthermore, benzyl (B1604629) bromides can be directly oxidized to the corresponding benzoic acids using 30% hydrogen peroxide with a sodium tungstate catalyst.

The following table summarizes various oxidizing agents and their expected products in benzylic oxidations.

Oxidizing Agent/SystemExpected ProductSelectivity
Dimethyl sulfoxide (DMSO)Carbonyl (Aldehyde)High for aldehyde
N-Oxides (e.g., TEMPO)Carbonyl (Aldehyde)High for aldehyde
Potassium permanganate (KMnO₄)Carboxyl (Carboxylic Acid)Strong, favors acid
Chromic Acid (H₂CrO₄)Carboxyl (Carboxylic Acid)Strong, favors acid
H₂O₂ / Na₂WO₄Carboxyl (Carboxylic Acid)Effective for benzyl halides

Aerobic Oxidation Methodologies

In the pursuit of greener and more sustainable chemistry, aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, has gained prominence. These methods often require a catalyst, typically a transition metal complex, to facilitate the reaction. The oxidation of the benzylic position of this compound can potentially be achieved using catalytic systems involving metals like cobalt, manganese, or copper in the presence of air or pure oxygen. These reactions can be tuned to selectively yield either the aldehyde or the carboxylic acid, offering an environmentally benign alternative to stoichiometric inorganic oxidants.

Ester Group Reactivity

The methyl ester group (-COOCH₃) on the aromatic ring is a key site for transformations such as hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification

Ester hydrolysis is a fundamental reaction that converts the ester back to its constituent carboxylic acid and alcohol.

Hydrolysis: The methyl ester of this compound can be hydrolyzed to 5-(Bromomethyl)-2-methylbenzoic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves treating the ester with an aqueous base like sodium hydroxide (NaOH), followed by an acidic workup. libretexts.org Acid-catalyzed hydrolysis is an equilibrium process requiring strong acid and water.

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. study.com For instance, reacting this compound with ethanol (C₂H₅OH) would yield Ethyl 5-(bromomethyl)-2-methylbenzoate . This reaction is often driven to completion by using the alcohol as the solvent. study.com

ReactionReagentsProduct
Base-Catalyzed Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺5-(Bromomethyl)-2-methylbenzoic acid
Acid-Catalyzed HydrolysisH₃O⁺, Heat5-(Bromomethyl)-2-methylbenzoic acid
TransesterificationR'OH, Acid or Base CatalystNew Ester (e.g., Ethyl ester)

Selective Reductions

The ester group can be selectively reduced to a primary alcohol. This transformation requires powerful reducing agents, as esters are less reactive than aldehydes or ketones. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄), which can effectively reduce the ester to yield [5-(Bromomethyl)-2-methylphenyl]methanol . masterorganicchemistry.com

It is crucial to consider the chemoselectivity of this reduction. Strong hydrides like LiAlH₄ can also potentially reduce the benzylic bromide to a methyl group. Therefore, reaction conditions must be carefully controlled to favor the reduction of the ester while preserving the C-Br bond. Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for reducing esters. masterorganicchemistry.com

Ring-Based Reactions and Functionalization of the Aromatic Core

The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The position of the incoming electrophile is directed by the combined electronic effects of the substituents already present on the ring: the methyl group (-CH₃), the bromomethyl group (-CH₂Br), and the methyl ester group (-COOCH₃).

Directing Effects of Substituents:

-CH₃ (Methyl): This is an electron-donating group that activates the ring and is an ortho, para-director. chemistrysteps.commasterorganicchemistry.comchemguide.co.uk

-COOCH₃ (Methyl Ester): This is an electron-withdrawing group that deactivates the ring and is a meta-director. study.combrainly.comlibretexts.org

-CH₂Br (Bromomethyl): This group is weakly deactivating due to the inductive effect of the bromine atom but is considered an ortho, para-director.

The interplay of these directing effects determines the regioselectivity of further substitutions. The activating methyl group directs incoming electrophiles to positions 4 and 6 (ortho and para to it). The deactivating ester group directs to position 4 (meta to it). The bromomethyl group directs to positions 2 and 4 (ortho and para to it).

Given these combined influences, the position C4 is strongly favored for electrophilic attack as it is activated by the ortho methyl group and the para bromomethyl group, and it is the meta position relative to the deactivating ester group. Position C6 is also activated by the methyl group but is ortho to the deactivating ester, making it less favored. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are most likely to occur at the C4 position. rsc.org

SubstituentPositionElectronic EffectDirecting Influence
-CH₃C2Activating (Electron-Donating)Ortho, Para (to C4, C6)
-COOCH₃C1Deactivating (Electron-Withdrawing)Meta (to C3, C5)
-CH₂BrC5Weakly Deactivating (Inductive)Ortho, Para (to C2, C4)

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Molecules in Fine Chemical Synthesis

The reactivity of the benzylic bromide in Methyl 5-(bromomethyl)-2-methylbenzoate makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This property is extensively utilized in fine chemical synthesis to introduce the methylbenzoyl moiety into larger, more complex molecular architectures. Organic chemists employ this compound as a versatile building block to construct intricate carbon skeletons and introduce specific functional groups, which is a critical step in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products.

The general synthetic utility of bromomethyl-substituted benzoates is well-established. They can participate in a range of chemical transformations, including but not limited to:

Williamson Ether Synthesis: Reaction with alcohols or phenols to form ethers.

Gabriel Synthesis: Reaction with potassium phthalimide (B116566) to synthesize primary amines.

Formation of Esters and Thioethers: Reaction with carboxylates and thiolates, respectively.

Carbon-Carbon Bond Formation: Participation in reactions with various carbon nucleophiles, such as enolates and organometallic reagents.

While specific, high-profile examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous advanced intermediates. The strategic placement of the bromomethyl and methyl groups on the benzoate (B1203000) ring allows for regioselective functionalization, providing chemists with precise control over the final molecular structure.

Reaction Type Nucleophile Resulting Functional Group Significance in Fine Chemical Synthesis
Williamson Ether SynthesisAlkoxides, PhenoxidesEtherConstruction of complex ethers and polyethers.
Gabriel SynthesisPotassium PhthalimidePrimary AmineIntroduction of a key functional group for further elaboration.
EsterificationCarboxylatesEsterFormation of ester linkages in polyesters and other molecules.
Thioether FormationThiolatesThioetherIncorporation of sulfur-containing moieties.
C-C Bond FormationEnolates, OrganometallicsAlkyl, ArylElaboration of the carbon skeleton.

Role in the Synthesis of Biologically Relevant Compound Scaffolds

The structural framework of this compound serves as a valuable scaffold for the synthesis of various biologically active compounds. Although direct synthesis pathways for specific drugs using this exact molecule are not always explicitly detailed, its derivatives are instrumental in creating scaffolds for enzyme inhibitors, potential anti-HIV agents, and peptidoleukotriene antagonists.

Enzyme Inhibitors: Benzoate derivatives are common structural motifs in a wide range of enzyme inhibitors. The ability to functionalize the bromomethyl group allows for the introduction of pharmacophores that can interact with the active sites of enzymes. For instance, the synthesis of benzoyl phenyl benzoates has been shown to yield effective inhibitors for phospholipase A2 and hyaluronidase (B3051955) enzymes. nih.gov While not a direct application of the title compound, it highlights the potential of the benzoate scaffold in enzyme inhibitor design.

Potential Anti-HIV Agents: The development of novel anti-HIV agents is a critical area of medicinal chemistry. Research has explored the synthesis of bis-disubstituted amidino benzothiazoles as potential anti-HIV agents, demonstrating the utility of complex aromatic structures in this field. researchgate.net Benzoate derivatives can serve as precursors to such complex heterocyclic systems. The reactive nature of the bromomethyl group in this compound allows for its incorporation into larger molecules designed to interfere with the life cycle of the HIV virus. researchgate.netnih.govnih.govsemanticscholar.org

Peptidoleukotriene Antagonists: Peptidoleukotrienes are inflammatory mediators, and their antagonists are important therapeutic agents for conditions like asthma. The synthesis of hydroxyacetophenone-derived antagonists of peptidoleukotrienes has been reported, where benzoate structures play a key role. nih.gov The core structure of this compound can be chemically modified to generate intermediates for the synthesis of such antagonists. For example, synthetic routes to 2-(4-hydroxy-7-chromanyl)benzoic acids as antagonists of leukotriene B4 have been developed, showcasing the importance of substituted benzoates in this therapeutic area. nih.gov

Biologically Relevant Scaffold Therapeutic Area Potential Synthetic Role of this compound
Enzyme InhibitorsAnti-inflammatory, Anti-venomPrecursor for the synthesis of functionalized benzoate derivatives that can bind to enzyme active sites. nih.gov
Potential Anti-HIV AgentsAntiviralBuilding block for the construction of complex heterocyclic systems with antiretroviral activity. researchgate.netnih.govnih.govsemanticscholar.org
Peptidoleukotriene AntagonistsAnti-inflammatory, Anti-asthmaticIntermediate in the synthesis of complex aromatic structures that can block leukotriene receptors. nih.govnih.gov

Polymerization Monomers

This compound is a suitable monomer for the synthesis of functional copolyesters. The presence of both a reactive bromomethyl group and an ester functionality allows for its participation in polycondensation reactions. By copolymerizing this monomer with other diacids or diols, polyesters with pendant bromomethyl groups can be synthesized. These pendant groups can then be further modified post-polymerization to introduce a variety of functionalities, leading to materials with tailored properties such as improved hydrophilicity, biocompatibility, or specific binding capabilities. The synthesis of functional polystyrenes using initiators containing remote halogens, such as 4-(1-bromoethyl)benzoic acid, demonstrates a related strategy for creating well-defined polymers with specific end groups. cmu.edu

In the polycondensation of monomers containing both a nucleophilic and an electrophilic group, such as the potassium salt of a bromomethyl-substituted benzoic acid, intramolecular cyclization can compete with intermolecular polymerization. Research on the polycondensation of Potassium 3-bromomethyl-5-methylbenzoate, a closely related compound, has shown that the formation of cyclic oligomers is a significant side reaction. researchgate.net This cyclization process can limit the achievable molecular weight of the resulting polymer. Understanding and controlling this cyclization is crucial for designing synthetic strategies that favor the formation of high molecular weight linear polymers. The extent of cyclization is influenced by factors such as monomer concentration, solvent, and the presence of a core molecule. researchgate.net

Polymerization Aspect Description Relevance of this compound
Functional Copolyesters Polymers containing reactive pendant groups that can be modified after polymerization.Can be used as a comonomer to introduce bromomethyl groups along the polyester (B1180765) backbone for subsequent functionalization. cmu.edu
Cyclization in Polycondensation The intramolecular reaction of a monomer to form a cyclic compound, competing with linear polymer chain growth.Its structure suggests a propensity for cyclization during polycondensation, which needs to be controlled to achieve high molecular weight polymers. researchgate.net

Precursors for Specialty Chemicals and Advanced Materials

The versatility of this compound extends to its use as a precursor for a range of specialty chemicals and advanced materials. The reactive bromomethyl group can be transformed into various other functional groups, leading to the synthesis of unique molecules with specific applications. For example, it can be a starting material for the synthesis of substituted phthalides (isobenzofuranones), which are important intermediates in the synthesis of pharmaceuticals and dyes.

Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 5-(bromomethyl)-2-methylbenzoate, ¹H NMR, ¹³C NMR, and 2D NMR techniques collectively provide a complete picture of the proton and carbon environments and their connectivities.

Proton (¹H) NMR Spectral Interpretation for Structural Confirmation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton at position 6, being adjacent to the electron-withdrawing ester group, would likely appear as a doublet. The proton at position 4, situated between the bromomethyl and bromo groups, would be expected to be a doublet of doublets. The proton at position 3 would also likely be a doublet.

The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would give rise to a singlet, typically in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom. The methyl protons of the ester group (-OCH₃) would also appear as a singlet, usually around 3.8-4.0 ppm. The methyl protons attached to the benzene ring (-CH₃) would produce a singlet at approximately 2.4-2.6 ppm.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8d1HH-6
~7.5dd1HH-4
~7.3d1HH-3
~4.6s2H-CH₂Br
~3.9s3H-OCH₃
~2.5s3HAr-CH₃

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon of the ester group would appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would produce signals between 120-145 ppm. The carbon of the bromomethyl group (-CH₂Br) would be found around 30-35 ppm, while the methyl carbon of the ester group (-OCH₃) would be in the 50-55 ppm range. The methyl carbon attached to the aromatic ring would have a chemical shift of approximately 20-25 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon Type
~168C=O
~142C-5
~138C-2
~135C-1
~132C-6
~130C-4
~128C-3
~52-OCH₃
~33-CH₂Br
~22Ar-CH₃

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from 1D NMR spectra.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling between adjacent aromatic protons, helping to definitively assign the signals for H-3, H-4, and H-6. For instance, a cross-peak between the signals at ~7.5 ppm and ~7.3 ppm would confirm their ortho relationship.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.6 ppm would show a correlation to the carbon signal at ~33 ppm, confirming the -CH₂Br group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide the mass spectrum of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₉H₉BrO₂).

The fragmentation pattern in the mass spectrum would provide further structural evidence. Key expected fragmentation pathways for this compound would include:

Loss of a bromine radical (-Br): This would result in a significant fragment ion.

Loss of the methoxy (B1213986) group (-OCH₃): Leading to an [M-31]⁺ peak.

Loss of the bromomethyl radical (-CH₂Br): Resulting in an [M-93]⁺ fragment.

Formation of a tropylium (B1234903) ion: A common rearrangement for benzylic compounds.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) in Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers. sigmaaldrich.comfrontiersin.org It provides information on absolute molecular weights, molecular weight distribution (polydispersity), and the structure of repeating units and end-groups. youtube.com For polymers synthesized using this compound as a monomer or initiator, MALDI-TOF MS would be an invaluable tool for structural verification.

The technique involves co-crystallizing the polymer sample with a highly absorbing matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). frontiersin.orgtcichemicals.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase with minimal fragmentation. sigmaaldrich.com These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

Detailed analysis of the resulting spectrum allows for the determination of:

Monomer Unit Mass: The mass difference between adjacent peaks in the polymer distribution corresponds to the mass of the repeating monomer unit.

End-Group Analysis: The absolute mass of the oligomers can be used to confirm the identity of the end groups, verifying successful initiation and termination steps in the polymerization process. sigmaaldrich.comyoutube.com

Molecular Weight Averages: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated directly from the distribution of polymer chains, allowing for the determination of the polydispersity index (Đ = Mw/Mn). sigmaaldrich.com

While specific MALDI-TOF data for polymers derived from this compound is not detailed in the reviewed literature, the technique's general applicability makes it an essential method for characterizing such macromolecules. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a unique molecular fingerprint.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups. Based on data from analogous compounds like methyl benzoate (B1203000) and other substituted benzoates, the principal absorption peaks can be predicted. researchgate.netnist.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound.
Functional GroupVibration TypeExpected Wavenumber (cm-1)
C-H (aromatic)Stretching3100-3000
C-H (aliphatic, -CH3 and -CH2Br)Stretching3000-2850
C=O (ester)Stretching1730-1715
C=C (aromatic)Stretching1600-1450
C-O (ester)Stretching1300-1100
C-BrStretching680-515

The presence of a strong absorption band around 1720 cm⁻¹ would confirm the carbonyl group of the ester, while bands in the 1300-1100 cm⁻¹ region would correspond to the C-O stretching vibrations. Aromatic C-H stretching would be observed above 3000 cm⁻¹, whereas aliphatic C-H stretching from the methyl and bromomethyl groups would appear just below 3000 cm⁻¹. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

In a single-crystal X-ray diffraction experiment, a well-ordered crystal of the compound is irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic structure can be determined.

While the complete crystal structure of this compound is not publicly documented, data from closely related compounds such as Methyl 5-bromo-2-(bromomethyl)benzoate, Methyl 5-bromo-2-hydroxybenzoate (B13816698), and Methyl 4-(bromomethyl)benzoate (B8499459) have been reported, showcasing the power of this technique. biosynth.comresearchgate.netscispace.com The crystallographic data obtained from such studies include the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, which define the symmetry and dimensions of the repeating unit in the crystal lattice.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for Structurally Related Compounds.
ParameterMethyl 5-bromo-2-hydroxybenzoate researchgate.netMethyl 4-(bromomethyl)benzoate scispace.com
Chemical FormulaC8H7BrO3C9H9BrO2
Crystal SystemMonoclinicMonoclinic
Space GroupP21P21/c
a (Å)3.9829 (8)11.453 (2)
b (Å)9.0950 (19)5.8899 (12)
c (Å)12.122 (3)14.393 (3)
β (°)95.162 (9)109.84 (3)
Volume (Å3)437.33 (17)913.9 (3)

Beyond establishing connectivity, X-ray diffraction data reveals the molecule's preferred conformation in the solid state. For benzoate derivatives, a key conformational feature is the dihedral angle between the plane of the ester group and the plane of the aromatic ring. In related structures, this angle shows significant deviation from coplanarity; for instance, the ester group in Methyl 4-(bromomethyl)benzoate is twisted by 9.88 (19)° out of the plane of the aromatic ring. scispace.com A similar non-planar conformation would be expected for this compound due to steric hindrance from the ortho-methyl group.

Furthermore, crystallographic analysis illuminates the network of intermolecular interactions that govern the crystal packing. rsc.org In the absence of strong hydrogen bond donors, the packing of benzoate derivatives is often directed by weaker interactions. Crystal structures of analogous compounds reveal networks of weak C-H···O intermolecular hydrogen bonds, which can link molecules into dimers or chains. nih.govnih.gov Additionally, the presence of bromine atoms introduces the possibility of halogen bonding (Br···Br) and C-H···Br interactions, which can further influence the supramolecular architecture. nih.gov

Computational Chemistry and Theoretical Modeling of Methyl 5 Bromomethyl 2 Methylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Frontier Orbitals)

The electronic behavior of Methyl 5-(bromomethyl)-2-methylbenzoate is governed by the interplay of its constituent functional groups: the bromomethyl group, the methyl group, and the methyl ester group, all attached to a benzene (B151609) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the molecule's reactivity.

Theoretical studies on similar aromatic compounds suggest that the HOMO is likely to be localized on the benzene ring, which is rich in π-electrons. The LUMO, conversely, is expected to be centered on the antibonding σ* orbital of the C-Br bond in the bromomethyl group. This arrangement makes the C-Br bond susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For substituted benzyl (B1604629) bromides, the HOMO-LUMO gap is influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the electron-donating methyl group and the electron-withdrawing methyl ester group will modulate this gap. It is anticipated that the HOMO-LUMO gap for this compound would be in a range that facilitates nucleophilic substitution reactions at the benzylic carbon.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound Based on Analogous Compounds
Molecular OrbitalPredicted LocalizationImplication for Reactivity
HOMOBenzene Ring (π-system)Site of potential electrophilic attack (less likely)
LUMOC-Br σ* orbital (bromomethyl group)Primary site for nucleophilic attack
HOMO-LUMO GapModerateIndicates susceptibility to nucleophilic substitution

Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability.

For this compound, the primary site of electrophilicity is the benzylic carbon of the bromomethyl group. This is due to the high electronegativity of the bromine atom, which polarizes the C-Br bond and makes the carbon atom electron-deficient. The electrophilicity index is expected to be significant, indicating a strong propensity to react with nucleophiles.

Conversely, the molecule as a whole is not expected to be a strong nucleophile. The presence of the electron-withdrawing methyl ester group diminishes the electron density on the benzene ring, reducing its nucleophilic character. Any nucleophilic character would likely arise from the lone pairs on the oxygen atoms of the ester group, but these are generally poor nucleophiles.

Table 2: Predicted Reactivity Descriptors for this compound
DescriptorPredicted Value/CharacterRationale
Electrophilicity Index (ω)HighElectron-deficient benzylic carbon due to the bromine atom.
Nucleophilicity Index (N)LowElectron-withdrawing nature of the methyl ester group.

Reaction Pathway and Transition State Calculations

The most probable reaction pathway for this compound is a nucleophilic substitution (SN) reaction at the benzylic carbon, leading to the displacement of the bromide ion. DFT calculations on substituted benzyl bromides have shown that both SN1 and SN2 mechanisms are possible, with the preferred pathway depending on the reaction conditions and the nature of the nucleophile.

Transition state calculations for the SN2 reaction of a nucleophile with a benzyl bromide derivative would reveal a pentacoordinate carbon atom at the transition state, with the nucleophile and the leaving bromide ion partially bonded. The energy barrier for this transition state would determine the reaction rate. For an SN1 reaction, calculations would focus on the stability of the resulting benzylic carbocation intermediate. The presence of both an electron-donating methyl group and an electron-withdrawing methyl ester group on the benzene ring would have competing effects on the stability of this carbocation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational preferences and the influence of the solvent environment on the reactivity of this compound.

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the substituents to the benzene ring. Of particular interest are the orientations of the bromomethyl and methyl ester groups.

Computational studies on substituted benzenes suggest that the methyl ester group is likely to be coplanar with the benzene ring to maximize π-conjugation. The bromomethyl group, however, will have more rotational freedom. The preferred conformation will likely be one that minimizes steric hindrance between the bulky bromine atom and the adjacent methyl group and ester functionality. It is plausible that the C-Br bond will be oriented away from the plane of the benzene ring.

Solvent Effects on Reactivity

Molecular dynamics simulations can be employed to study the influence of different solvents on the reactivity of this compound. The solvent can play a crucial role in stabilizing the reactants, transition states, and products of a reaction.

For a nucleophilic substitution reaction, polar protic solvents (e.g., water, methanol) would be expected to solvate both the nucleophile and the leaving bromide ion, potentially favoring an SN1 pathway by stabilizing the carbocation intermediate and the bromide anion. Polar aprotic solvents (e.g., acetone, DMSO), on the other hand, would solvate the cation more effectively than the anion, which could favor an SN2 mechanism. Molecular dynamics simulations can model these solvent-solute interactions and provide a more detailed understanding of how the solvent environment modulates the reaction energetics and pathway.

Table 3: Predicted Solvent Effects on the Reactivity of this compound
Solvent TypePredicted Effect on ReactivityPlausible Favored Mechanism
Polar Protic (e.g., Methanol)Stabilizes both nucleophile and leaving group; stabilizes carbocation intermediate.SN1
Polar Aprotic (e.g., Acetone)Effectively solvates cations, leaving the nucleophile more reactive.SN2
Nonpolar (e.g., Hexane)Generally disfavors reactions involving charged species.Reaction rates are expected to be slow.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. These models are instrumental in predicting the characteristics of new chemical entities, thereby streamlining the research and development process.

Correlation of Computational Descriptors with Experimental Data

A thorough review of the scientific literature reveals a notable absence of specific QSPR and QSAR studies focused on this compound. Consequently, there is no published research detailing the correlation of computational descriptors with experimental data for this particular compound. The development of predictive QSPR and QSAR models is contingent upon the availability of a robust dataset comprising both calculated molecular descriptors and experimentally determined properties or activities.

While experimental data on the physicochemical properties and biological activities of this compound are limited, theoretical calculations can provide a range of molecular descriptors. These descriptors fall into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Table 1: Examples of Theoretical Molecular Descriptors Potentially Calculable for this compound

Descriptor CategoryExamples of Descriptors
Constitutional Molecular Weight, Atom Count, Number of Rotatable Bonds
Topological Wiener Index, Balaban Index, Kier & Hall Connectivity Indices
Geometrical Molecular Surface Area, Molecular Volume, Principal Moments of Inertia
Quantum-Chemical Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic Charges

The establishment of a correlative model would necessitate the systematic measurement of experimental properties for this compound. Such properties could include, but are not limited to, boiling point, melting point, solubility, and partition coefficient (log P) for QSPR studies, or specific biological activities (e.g., enzyme inhibition, receptor binding affinity) for QSAR studies.

Table 2: Hypothetical Correlation of a Computational Descriptor with an Experimental Property

This table is for illustrative purposes only, as no experimental correlation has been established for this compound.

Compound AnalogueMolecular Surface Area (Ų)Experimental Solubility (g/L)
Analogue 1150.250.5
Analogue 2165.780.3
Analogue 3145.100.7
Analogue 4180.420.1

Future research endeavors could focus on synthesizing a series of analogues of this compound, experimentally determining their key properties or activities, and calculating a wide array of molecular descriptors. Subsequent statistical analysis, such as multiple linear regression or machine learning algorithms, could then be employed to derive a predictive QSPR or QSAR model. Such a model would be invaluable for the in silico design and screening of novel compounds with desired characteristics, based on the foundational structure of this compound.

Structure Reactivity Relationships and Future Research Directions

Influence of Substituent Effects on Benzylic Reactivity

The reactivity of the bromomethyl group in methyl 5-(bromomethyl)-2-methylbenzoate is significantly influenced by the electronic and steric environment created by the other substituents on the benzene (B151609) ring. The benzylic position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations or radicals, through resonance. gla.ac.ukpearson.com

Electronic Effects: The benzene ring contains both an electron-donating group (the methyl group at C2) and an electron-withdrawing group (the methyl ester at C1).

Methyl Group (-CH₃): As an electron-donating group, the methyl substituent at the ortho position increases the electron density of the benzene ring through an inductive effect and hyperconjugation. This electron donation helps to stabilize any positive charge that develops at the benzylic carbon during a reaction, for instance, in the transition state of an SN1-type nucleophilic substitution. pearson.com

Methyl Ester Group (-COOCH₃): This group is electron-withdrawing due to the electronegativity of the oxygen atoms and resonance effects. It deactivates the benzene ring towards electrophilic aromatic substitution. studymind.co.ukstackexchange.com However, its influence on the reactivity of the benzylic bromide at the meta position is primarily through a weaker inductive effect. Electron-withdrawing groups can retard the rate of reactions that proceed through a benzylic carbocation intermediate. researchgate.net

The combined electronic effects result in a nuanced reactivity profile. The stabilization provided by the ortho-methyl group likely enhances the lability of the benzylic bromide, promoting nucleophilic substitution reactions.

Development of Novel Synthetic Routes

The conventional synthesis of this compound would likely involve the selective free-radical bromination of one of the methyl groups of a precursor, methyl 2,5-dimethylbenzoate. This type of reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. gla.ac.uk

A key challenge in this synthesis is achieving regioselectivity. The two methyl groups are in different electronic environments. The methyl group at C2 is ortho to the electron-withdrawing ester, while the methyl group at C5 is meta to it. The benzylic radical's stability is enhanced by electron-donating groups, meaning the C2-methyl group might be slightly more activated towards radical abstraction. However, steric factors could also play a role.

Novel synthetic strategies could focus on:

Improved Regioselectivity: Developing catalytic systems that can differentiate between the two methyl groups with higher precision.

Alternative Brominating Agents: Exploring brominating agents other than NBS that might offer better selectivity or operate under milder conditions. morressier.com

Precursor Synthesis: The synthesis of the starting material, 5-bromo-2-methylbenzoic acid, has been described via the bromination of 2-methylbenzoic acid in the presence of sulfuric acid. chemicalbook.comgoogle.com Subsequent esterification and benzylic bromination would lead to the target compound.

Precursor CompoundReagent(s)Reaction TypeProduct
Methyl 2,5-dimethylbenzoateNBS, Radical Initiator/LightFree-Radical BrominationThis compound
5-Bromo-2-methylbenzoic acid1. Thionyl chloride 2. MethanolEsterificationMethyl 5-bromo-2-methylbenzoate
2-Methylbenzoic acidBromine, Sulfuric AcidElectrophilic Aromatic Substitution5-Bromo-2-methylbenzoic acid

Exploration of New Application Areas in Advanced Materials

As a functionalized building block, this compound holds potential for applications in materials science. The reactive benzylic bromide allows for its covalent incorporation into larger molecular architectures.

Potential application areas include:

Polymer Synthesis: The compound can act as a monomer or an initiator/chain-transfer agent in controlled radical polymerization techniques. Polymers incorporating this moiety would have pendant ester groups, which could be further modified, and a rigid aromatic backbone, potentially leading to materials with interesting thermal and mechanical properties.

Functional Small Molecules: It can be used as a precursor for synthesizing ligands for metal catalysts or as a key intermediate in the production of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific substitution pattern influences the electronic properties and molecular packing of the final material. researchgate.netnih.gov

Bioconjugation: The benzylic bromide can be used to alkylate biomolecules, such as proteins or peptides, at nucleophilic residues (e.g., cysteine or histidine), enabling the creation of novel bioconjugates for therapeutic or diagnostic purposes.

Research in this area would involve synthesizing novel derivatives and polymers from this compound and characterizing their physical, chemical, and electronic properties to assess their suitability for advanced applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound, particularly the benzylic bromination step, is well-suited for integration with modern chemical technologies like flow chemistry and automated synthesis.

Flow Chemistry: Photochemical benzylic brominations have been successfully implemented in continuous flow reactors. rsc.orgrsc.org This approach offers significant advantages over traditional batch synthesis:

Enhanced Safety: Hazardous reagents like bromine can be generated in situ and consumed immediately, avoiding the storage and handling of large quantities. researchgate.netrsc.org

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, residence time, and light intensity, which can lead to higher yields and selectivities. rsc.org

Scalability: Scaling up production is often simpler and safer in a flow system by running the reactor for a longer duration or by using parallel reactors. nih.gov

Automated Synthesis: Automated platforms can integrate the synthesis, purification, and analysis of compounds, significantly accelerating the research and development cycle. semanticscholar.orgmit.edu For this compound, an automated system could:

Perform multi-step syntheses, such as the esterification of the precursor acid followed by the benzylic bromination, without manual intervention. dntb.gov.ua

Systematically screen a wide range of reaction conditions (e.g., different solvents, initiators, temperatures) to rapidly optimize the synthesis.

Integrate online analytical techniques (e.g., HPLC, NMR) for real-time reaction monitoring and product characterization. semanticscholar.org

Future research will likely focus on developing robust and efficient automated flow chemistry protocols for the synthesis of this compound and its derivatives, enabling rapid library generation for screening in materials science and medicinal chemistry applications. semanticscholar.org

Q & A

Basic: What synthetic routes are available for preparing Methyl 5-(bromomethyl)-2-methylbenzoate?

Answer:
A common approach involves bromination of a pre-functionalized methyl benzoate precursor. For example, alkylation of a hydroxyl or acetyl group at the 5-position followed by bromination can yield the target compound. A similar method is described for Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, where bromine is added using AlCl₃ as a catalyst in dichloromethane . For this compound, starting with methyl 5-methyl-2-methylbenzoate and employing a radical bromination or photochemical bromination at the 5-methyl position may be effective. Purification via column chromatography or recrystallization is recommended to isolate the product.

Advanced: How can reaction conditions be optimized for regioselective bromination in methyl benzoate derivatives?

Answer:
Regioselectivity in bromination depends on electronic and steric factors. For example, in Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, the acetyl group directs bromination to the desired position via resonance stabilization . Computational modeling (DFT) can predict reactive sites, while experimental parameters like solvent polarity (e.g., dichloromethane vs. DMF), temperature (e.g., 273 K for controlled addition), and catalyst (e.g., AlCl₃) influence selectivity. Kinetic studies using NMR or HPLC to monitor intermediate formation are critical for optimization .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and confirms substitution patterns, as demonstrated for structurally related brominated benzoates .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., bromomethyl protons at δ ~3.5–4.5 ppm) and aromatic splitting patterns.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for C₁₀H₁₁BrO₂: ~242.0/244.0 [M+H]⁺).
  • HPLC : Purity assessment (>95%) and detection of side products .

Advanced: How does the bromomethyl group’s position influence reactivity in nucleophilic substitution reactions?

Answer:
The 5-position bromomethyl group in this compound may exhibit steric hindrance due to adjacent methyl groups, slowing SN2 reactions compared to less hindered analogs (e.g., Methyl 3-(bromomethyl)-2-methylbenzoate, ). Electronic effects from the ester group’s electron-withdrawing nature enhance electrophilicity. Computational studies (e.g., Fukui indices) can quantify site-specific reactivity, while kinetic experiments with nucleophiles like amines or thiols provide empirical validation .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Answer:
Typical impurities include:

  • Di-brominated byproducts : Controlled stoichiometry of Br₂ and low-temperature addition minimize over-bromination.
  • Ester hydrolysis products : Anhydrous conditions (e.g., Na₂SO₄ drying) prevent water-mediated degradation.
  • Isomeric impurities : Chromatographic separation (e.g., silica gel with hexane/EtOAc) resolves positional isomers. ACE Biolabs reports >95% purity for similar brominated esters using these methods .

Advanced: Can computational methods predict the crystal packing and stability of brominated methyl benzoates?

Answer:
Yes. Molecular dynamics (MD) simulations and density functional theory (DFT) can model crystal packing forces, such as weak C–H⋯O interactions observed in Methyl 5-(2-bromoacetyl)-2-propoxybenzoate . Hirshfeld surface analysis quantifies intermolecular contacts, while thermal gravimetric analysis (TGA) validates predicted stability. These tools aid in designing co-crystals for improved solubility or bioavailability.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
  • Spill management : Neutralize brominated waste with sodium thiosulfate before disposal .
  • Storage : Keep in airtight containers away from light to prevent decomposition.

Advanced: How can structural derivatives of this compound be designed for biological activity screening?

Answer:

  • Functional group modification : Replace bromomethyl with azide or amine groups for click chemistry applications.
  • Bioisosteres : Substitute bromine with chlorine or iodine to modulate lipophilicity (logP) and binding affinity.
  • Pro-drug design : Hydrolyze the ester to a carboxylic acid for enhanced solubility, as seen in anti-inflammatory derivatives of related benzoates .
  • Structure-activity relationship (SAR) : Screen derivatives against targets like PDE5 or serotonin receptors, leveraging methodologies from benzamide-based drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.